2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile
Description
2-Amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile is a spirocyclic compound featuring a chromene-indole fused core. Its structure includes a nitrile group at position 3, dimethyl substituents at position 7, and two ketone groups at positions 2' and 3. This compound is synthesized via multicomponent reactions (MCRs) involving Knoevenagel condensation, Michael addition, and intramolecular cyclization, typically catalyzed by acidic or nanomagnetic systems (e.g., MnFe₂O₄-based catalysts) . Its high melting point (300°C) and robust crystallinity further underscore its stability .
Properties
IUPAC Name |
2'-amino-7',7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-3'-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-18(2)7-13(23)15-14(8-18)25-16(21)11(9-20)19(15)10-5-3-4-6-12(10)22-17(19)24/h3-6H,7-8,21H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCCSFQPVKKHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile has gained attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by various research findings and case studies.
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C23H26N2O5
- Molecular Weight : 410.47 g/mol
- Hydrogen Bond Acceptors : 8
- Hydrogen Bond Donors : 3
- Rotatable Bonds : 5
- LogP : 3.383
- Water Solubility (LogSw) : -4.00
These properties suggest a moderate lipophilicity and low water solubility, which may influence its biological interactions.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, it has been included in various screening libraries targeting antiviral activities, suggesting its potential efficacy against viral infections .
Protein-Protein Interaction Modulation
The compound has been identified as a potential modulator of protein-protein interactions (PPIs). This is crucial in therapeutic development as many diseases are driven by aberrant PPIs. Inhibition or enhancement of these interactions can lead to novel treatment strategies for various conditions .
Antioxidant Properties
Preliminary research indicates that the compound may possess antioxidant properties. Antioxidants play a vital role in neutralizing free radicals and preventing oxidative stress-related damage in cells. This activity could be beneficial in preventing chronic diseases such as cancer and cardiovascular disorders.
Case Studies and Research Findings
- Study on Antiviral Efficacy :
- Protein Interaction Studies :
- Antioxidant Activity Assessment :
Data Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this structure. For example, derivatives have shown significant activity against various bacterial strains and fungi, suggesting that the core structure may contribute to biological efficacy. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate promising potential for development as antimicrobial agents .
Anticancer Potential
Research has indicated that similar compounds exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation pathways, making these compounds candidates for further investigation in cancer therapeutics .
Material Science
The unique structural features of this compound lend themselves to applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The ability to tune electronic properties through structural modifications allows for exploration in optoelectronic devices .
Drug Development
Given its complex structure and biological activity, this compound serves as a lead structure for drug development. Modifications to enhance solubility, bioavailability, and target specificity are ongoing areas of research. The spirocyclic nature of the molecule may provide unique interactions with biological targets, making it a valuable scaffold in drug design .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of synthesized derivatives based on the chromene-indole framework against various pathogens including Staphylococcus aureus and Candida albicans. Results showed effective inhibition with zones of inhibition ranging from 16 to 26 mm, comparable to standard antibiotics .
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of related compounds where cytotoxicity was assessed against multiple cancer cell lines using MTT assays. Results demonstrated significant dose-dependent inhibition of cell viability, indicating potential as an anticancer agent .
Comparison with Similar Compounds
Key Observations :
- The target compound’s synthesis employs reusable magnetic catalysts, enhancing sustainability . In contrast, INH-1 achieves a higher yield (96%) under mechanochemical conditions but requires stoichiometric Brønsted acids .
- Halogen-substituted derivatives (e.g., 4h) show comparable yields but longer reaction times when using NiFe₂O₄ , suggesting substituent electronic effects influence reaction kinetics.
Physical and Spectral Properties
Table 2: Physical and Spectral Data Comparison
Key Observations :
- The target compound’s high melting point (300°C) reflects strong intermolecular interactions, likely due to hydrogen bonding from NH and carbonyl groups .
- Nitrile IR stretches (2192–2196 cm⁻¹) are consistent across derivatives, confirming the stability of the C≡N group in diverse environments .
- Methyl groups in dimethyl-substituted derivatives (e.g., target compound, INH-1) resonate near δ 1.0–1.04 ppm in ¹H NMR, whereas mono-methyl analogs (e.g., 4m) show upfield shifts .
Key Observations :
- The target compound outperforms INH-1 in corrosion inhibition, likely due to its dual carbonyl groups enhancing adsorption on metal surfaces .
- Methoxy-substituted derivatives exhibit notable antimicrobial activity, while the target compound’s bioactivity remains underexplored outside corrosion studies .
Q & A
Basic Research Questions
Q. How can the synthesis of this spirochromene-indole carbonitrile derivative be optimized for higher yields and purity?
- Methodological Answer : Optimize reaction conditions using mixed solvents (e.g., ethanol-water systems) and catalytic agents such as piperidine or L-proline to enhance cyclocondensation efficiency. Temperature control (80–100°C) and extended reaction times (6–12 hours) improve intramolecular spiro-ring formation. Monitor intermediates via TLC and purify using column chromatography with ethyl acetate/hexane gradients . For analogs, substituent-specific protocols (e.g., halogenation or alkylation) require tailored stoichiometry adjustments .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : Assign protons and carbons using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃). For example, the spirocyclic CH₂ protons resonate at δ 2.0–2.5 ppm (doublets, J ≈ 16 Hz), while aromatic protons appear at δ 6.6–7.7 ppm. NH₂ groups show broad singlets (~δ 7.3–7.8 ppm) .
- IR : Confirm carbonyl (C=O, ~1726 cm⁻¹), nitrile (CN, ~2190 cm⁻¹), and NH stretches (~3359 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., m/z = 369.08 for a chloro-substituted analog) and fragmentation patterns .
Q. How can X-ray crystallography validate the spirocyclic structure and substituent geometry?
- Methodological Answer : Grow single crystals via slow evaporation in DMSO/ethanol. Analyze using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation). Key parameters include bond angles (e.g., spiro C–C–C angles ~109.5°) and torsion angles (e.g., dihydroindole ring puckering). Compare with triclinic/tetragonal systems (e.g., a = 8.5931 Å, α = 72.6° for related chromene derivatives) .
Advanced Research Questions
Q. How can contradictions in NMR spectral data (e.g., unexpected splitting or shifts) be resolved for substituted analogs?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange in spiro rings (e.g., chair-boat transitions in hexahydrochromene).
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to identify H-bonding interactions (e.g., NH···O=C shifts).
- DFT Calculations : Simulate spectra using Gaussian09 with B3LYP/6-31G(d) basis sets to match experimental δ values. For example, discrepancies in aromatic proton shifts (δ ±0.3 ppm) may arise from electron-withdrawing substituents .
Q. What reaction mechanisms govern the formation of the spirocyclic core, and how do substituents influence regioselectivity?
- Methodological Answer : The spirocyclization proceeds via a Knoevenagel-Michael cascade:
Knoevenagel : Aldol condensation between indole-3-carbaldehyde and active methylene (e.g., malononitrile) forms the chromene ring.
Michael Addition : Cyclization via nucleophilic attack of the indole NH on the α,β-unsaturated nitrile.
- Substituents (e.g., halogens or CF₃) alter electron density, directing attack to para/meta positions. Use Hammett plots to correlate σ values with reaction rates .
Q. How can computational modeling predict biological activity and guide structural modifications?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). Prioritize analogs with high docking scores (ΔG < −8 kcal/mol) and complementary H-bonding (e.g., NH₂ with Asp86 in EGFR).
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors. For instance, −CF₃ groups enhance lipophilicity (clogP ~3.5) but reduce solubility, requiring PEGylation for in vivo studies .
Data Contradiction Analysis
Q. How to address conflicting thermal stability data from DSC vs. TGA?
- Methodological Answer :
- DSC : Identify melting points (e.g., 295°C for a tetrahydrochromene analog) and exothermic decomposition peaks.
- TGA : Compare weight loss profiles (e.g., 5% loss at 150°C indicates solvent residue). Reconcile discrepancies by repeating under inert atmosphere (N₂) to suppress oxidative decomposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
